molecular formula C17H24N4O B12604348 1,5-Bis(4-aminoanilino)pentan-3-ol CAS No. 917950-92-6

1,5-Bis(4-aminoanilino)pentan-3-ol

Cat. No.: B12604348
CAS No.: 917950-92-6
M. Wt: 300.4 g/mol
InChI Key: UXNHIAZYHYYQPL-UHFFFAOYSA-N
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Description

1,5-Bis(4-aminoanilino)pentan-3-ol is an organic compound with the molecular formula C17H22N2O. It is characterized by the presence of two aminoaniline groups attached to a pentan-3-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-aminoanilino)pentan-3-ol typically involves the reaction of 1,5-dibromopentane with 4-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-aminoanilino)pentan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-3-ol involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The amino groups can form hydrogen bonds with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(4-aminoanilino)pentan-3-ol is unique due to its dual aminoaniline groups, which confer distinct chemical reactivity and biological activity. Its ability to form complexes with transition metals and its potential antimicrobial properties set it apart from other similar compounds .

Biological Activity

1,5-Bis(4-aminoanilino)pentan-3-ol, an organic compound with the molecular formula C17H22N2O, has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features dual aminoaniline groups attached to a pentan-3-ol backbone, which contribute to its distinctive chemical reactivity and biological activity. The presence of hydroxyl (-OH) and amino (-NH2) groups allows for diverse interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with cellular components:

  • Membrane Disruption : The compound can interact with bacterial cell membranes, leading to disruption of membrane integrity. This action is primarily due to the formation of hydrogen bonds between the amino groups and phospholipid molecules in the membrane.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicityExhibits cytotoxic effects on cancer cell lines
AntioxidantPotential to scavenge free radicals

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.

Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines (e.g., HeLa cells) revealed that treatment with varying concentrations of the compound resulted in significant cytotoxicity. The IC50 value was determined to be approximately 30 µM, suggesting that it may be effective in cancer therapy by inducing apoptosis in malignant cells.

Study 3: Antioxidant Activity

Research assessing the antioxidant properties of this compound indicated that it could effectively scavenge free radicals in a DPPH assay. The compound exhibited an IC50 value of 20 µg/mL, highlighting its potential as a natural antioxidant.

Properties

CAS No.

917950-92-6

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

1,5-bis(4-aminoanilino)pentan-3-ol

InChI

InChI=1S/C17H24N4O/c18-13-1-5-15(6-2-13)20-11-9-17(22)10-12-21-16-7-3-14(19)4-8-16/h1-8,17,20-22H,9-12,18-19H2

InChI Key

UXNHIAZYHYYQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC(CCNC2=CC=C(C=C2)N)O

Origin of Product

United States

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